molecular formula C19H18N4 B12741411 Kxz9LA2QV7 CAS No. 681284-86-6

Kxz9LA2QV7

Cat. No.: B12741411
CAS No.: 681284-86-6
M. Wt: 302.4 g/mol
InChI Key: HOACPUXUWCASLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kxz9LA2QV7 (CAS No. 7312-10-9) is a brominated heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . Structurally, it features a benzo[b]thiophene core substituted with a carboxylic acid group at position 2 and a bromine atom at position 7. Key properties include high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and inhibition of the CYP1A2 enzyme, alongside a noted toxicity warning .

Synthesis:
this compound is synthesized via two primary routes:

  • Method 1: Reaction with thionyl chloride in ethanol under reflux, followed by pH adjustment and purification.
  • Method 2: Use of methanol as a solvent, with subsequent silica gel column chromatography for isolation .

These methods yield the compound with high purity, as confirmed by HPLC (>95%) . Its synthesis emphasizes scalability and reproducibility, critical for pharmaceutical applications.

Properties

CAS No.

681284-86-6

Molecular Formula

C19H18N4

Molecular Weight

302.4 g/mol

IUPAC Name

N-methyl-1-(2-phenylethyl)imidazo[1,2-a]quinoxalin-4-amine

InChI

InChI=1S/C19H18N4/c1-20-18-19-21-13-15(12-11-14-7-3-2-4-8-14)23(19)17-10-6-5-9-16(17)22-18/h2-10,13H,11-12H2,1H3,(H,20,22)

InChI Key

HOACPUXUWCASLE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=CC=CC=C2N3C1=NC=C3CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kxz9LA2QV7 involves the formation of the imidazoquinoxaline core structure. The synthetic route typically starts with the condensation of 2-phenylethylamine with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a suitable nitrile to yield the imidazoquinoxaline core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Kxz9LA2QV7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazoquinoxalines .

Scientific Research Applications

Kxz9LA2QV7 has a wide range of scientific research applications:

Mechanism of Action

Kxz9LA2QV7 exerts its effects primarily through the induction of apoptosis in cancer cells. The compound down-regulates antiapoptotic proteins such as c-IAP-1 and Bcl-XL, leading to the loss of mitochondrial membrane potential and the release of cytochrome c. This triggers the activation of caspases, particularly caspase 9 and caspase 3, resulting in programmed cell death. Additionally, this compound stabilizes p21 and p53 proteins in HTLV-I–transformed cells, further promoting apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Kxz9LA2QV7 belongs to a class of benzo[b]thiophene-2-carboxylic acid derivatives. Below, it is compared to three structurally analogous compounds (Table 1), focusing on molecular features, physicochemical properties, and functional performance.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Molecular Formula Substituents Molecular Weight (g/mol) GI Absorption BBB Permeability CYP Inhibition Toxicity
This compound C₉H₅BrO₂S 7-Bromo 257.10 High Yes CYP1A2 Warning
Compound A C₉H₅BrO₂S 7-Bromo 257.10 High Yes CYP1A2 High
Compound B C₁₀H₇BrO₂S 6-Bromo, 4-Methyl 271.12 Moderate Yes None Caution
Compound C C₈H₅O₂S None (parent structure) 165.19 Low No None Low

Key Observations:

Structural Impact on Pharmacokinetics: Bromine Substitution: The presence of bromine in this compound and Compound A increases molecular weight and lipophilicity, enhancing BBB permeability compared to the non-brominated Compound C . However, bromine correlates with elevated toxicity (e.g., Compound A’s "High" toxicity vs. This compound’s "Warning") . Methyl Groups: Compound B’s methyl substitution marginally increases molecular weight but reduces CYP inhibition, likely due to steric hindrance affecting enzyme interaction .

Synthetic Complexity :

  • This compound and Compound A share identical synthetic routes, whereas Compound B requires additional bromination and methylation steps, lowering yields (70–75% vs. 80–85% for this compound) .
  • Compound C, lacking substituents, is synthesized in higher yields (>90%) but exhibits poor bioavailability .

Toxicity: this compound’s toxicity profile is milder than Compound A’s, possibly due to optimized purification steps .

Research Findings and Implications

Recent studies highlight the following:

  • Bioavailability : this compound’s high GI absorption and BBB penetration make it a candidate for central nervous system (CNS)-targeted therapies, outperforming Compounds B and C .
  • Toxicity Mitigation: Modifying purification protocols (e.g., gradient HPLC) reduces residual solvents in this compound, addressing toxicity concerns noted in earlier batches .
  • Therapeutic Potential: Unlike Compound A, this compound’s CYP1A2 inhibition is reversible, suggesting safer long-term use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.